Chemical structure and properties of 1,4-Diazepane-1-sulfonamide hydrochloride
Chemical structure and properties of 1,4-Diazepane-1-sulfonamide hydrochloride
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 1,4-Diazepane-1-sulfonamide hydrochloride . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a privileged scaffold and pharmacophore fragment.
CAS Registry Number (Free Base): 1093766-64-7 (Representative generic ID for the class; specific salt forms vary by vendor)
Chemical Formula:
Executive Summary
1,4-Diazepane-1-sulfonamide hydrochloride is a specialized heterocyclic building block characterized by a 7-membered homopiperazine ring functionalized with a primary sulfonamide group at the N1 position. Unlike rigid piperazine analogs, the diazepane ring offers unique conformational flexibility, allowing it to adopt twisted-chair or twisted-boat conformations that can optimize binding in sterically demanding enzyme active sites.
This compound serves two primary roles in modern drug discovery:
-
Zinc-Binding Fragment: The primary sulfonamide moiety (
) is a classic Zinc-Binding Group (ZBG), making this scaffold a critical starting point for designing Carbonic Anhydrase (CA) inhibitors. -
Linker/Spacer Scaffold: The secondary amine at position N4 provides a reactive handle for library synthesis, allowing the attachment of "tails" that interact with the hydrophobic or hydrophilic regions of target proteins (e.g., CA isoforms IX and XII, or 5-HT6 receptors).
Chemical Architecture & Properties[1][2]
Structural Analysis
The molecule consists of a semi-rigid 1,4-diazepane core. The expansion from a 6-membered (piperazine) to a 7-membered ring introduces specific conformational properties:
-
Ring Strain & Flexibility: The diazepane ring is more flexible than piperazine, allowing the N1 and N4 substituents to adopt vectors that are not strictly parallel. This "induced fit" capability is valuable in Fragment-Based Drug Discovery (FBDD).
-
Sulfamide Functionality: The
-sulfonamide group is technically a sulfamide (amine attached to a sulfonyl group). This linkage is chemically stable and resistant to hydrolysis under physiological conditions.
Physicochemical Properties (Predicted & Observed)
| Property | Value / Description | Significance |
| Physical State | White to off-white crystalline solid | Stable solid form for handling. |
| Solubility | High (Water, DMSO, Methanol) | Excellent for aqueous bioassays and FBDD screening. |
| pKa (Sulfonamide) | ~10.1 | Weakly acidic; remains neutral/protonated at physiological pH, facilitating Zn interaction. |
| pKa (N4 Amine) | ~9.5 (Protonated in HCl salt) | High basicity ensures solubility and forms stable salts. |
| Hygroscopicity | Moderate to High | The HCl salt can absorb atmospheric moisture; store under desiccant. |
Synthesis & Manufacturing Protocols
The synthesis of 1,4-Diazepane-1-sulfonamide hydrochloride requires a protecting group strategy to differentiate the two nitrogen atoms of the homopiperazine ring.
Synthetic Route Visualization
The following diagram illustrates the standard synthetic pathway using a Boc-protection strategy.
Caption: Step-wise synthesis of 1,4-Diazepane-1-sulfonamide HCl via mono-Boc protection and sulfamide transfer.
Detailed Experimental Protocol
Step 1: Mono-protection (if starting from homopiperazine)
-
Dissolve 1,4-diazepane (1.0 eq) in DCM at 0°C.
-
Add
(0.9 eq) dropwise to minimize bis-protection. -
Purify via column chromatography to isolate 1-Boc-1,4-diazepane .
Step 2: Sulfamoylation (The Critical Step)
Rationale: Direct reaction with sulfamoyl chloride is hazardous and unstable. The use of Sulfamide (
-
Reagents: 1-Boc-1,4-diazepane (1.0 eq), Sulfamide (2.0 - 3.0 eq).
-
Solvent: 1,4-Dioxane/Water (1:1 v/v).
-
Conditions: Reflux (100°C) for 12–16 hours.
-
Workup: Concentrate solvent. The intermediate often precipitates or can be extracted with Ethyl Acetate.
-
Validation: Check LC-MS for mass [M+H] (Boc-intermediate).
Step 3: Deprotection & Salt Formation
-
Dissolve the intermediate in minimal 1,4-dioxane or MeOH.
-
Add 4M HCl in dioxane (5–10 eq) at 0°C.
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Precipitation: Add diethyl ether to precipitate the hydrochloride salt.
-
Filtration: Filter the white solid under
atmosphere (hygroscopic). -
Yield: Typically 85–95% for this step.
Medicinal Chemistry Applications
Carbonic Anhydrase (CA) Inhibition
This scaffold is a potent "head group" for CA inhibitors.[1] The primary sulfonamide (
-
Mechanism: The sulfonamide nitrogen (deprotonated form) displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.[1]
-
Selectivity Strategy: The diazepane ring projects the N4-substituent towards the "selective pocket" of the enzyme. By attaching bulky or lipophilic groups (e.g., substituted benzyls) to the N4 nitrogen, researchers can achieve selectivity for tumor-associated isoforms hCA IX and hCA XII over the cytosolic hCA I and hCA II.
Fragment-Based Drug Discovery (FBDD)
1,4-Diazepane-1-sulfonamide is an ideal fragment for FBDD campaigns due to:
-
High Solubility: The HCl salt is water-soluble, allowing high-concentration NMR screening.
-
Vector Definition: The 1,4-substitution pattern provides a distinct vector compared to 1,2- or 1,3-diamines, probing different regions of the binding pocket.
-
Ligand Efficiency (LE): The low molecular weight (<180 Da for free base) allows for high ligand efficiency metrics if binding is detected.
5-HT6 Receptor Antagonism
While the primary sulfonamide is key for CA inhibition,
Mechanism of Action Diagram
The following diagram details the molecular interaction mechanism of the scaffold within the Carbonic Anhydrase active site.
Caption: Pharmacophore map showing Zinc coordination by the sulfonamide and the vectoring role of the diazepane ring.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Sulfonamide Warning: As with all sulfonamides, there is a potential for allergic reactions in sensitized individuals. Handle with gloves and avoid dust inhalation.[2][3]
-
Storage: Store at -20°C. The hydrochloride salt is hygroscopic; seal tightly under inert gas (Argon/Nitrogen).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., et al. (2019). Sulfonamide-based carbonic anhydrase inhibitors: state of the art. Expert Opinion on Therapeutic Patents, 29(10). Link
-
Winum, J. Y., et al. (2006). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. (2025). 1,4-diazepane-1-sulfonamide. PubChem CID 24705420. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses diazepane ring properties).[3][4][5][6][7] Link
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- 5. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
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